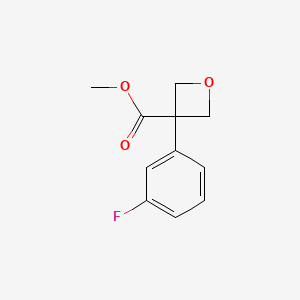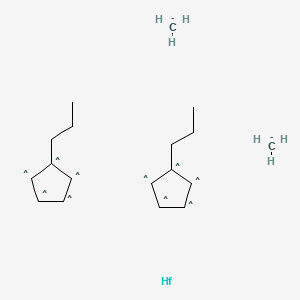
6'-Chloro-2,2,2,2',3'-pentafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone is an organic compound with the molecular formula C8H2ClF5O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone typically involves the fluorination of chlorinated acetophenone derivatives. One common method includes the reaction of 2’-chloro-2,2,2-trifluoroacetophenone with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Safety measures are crucial due to the highly reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenone derivatives.
Scientific Research Applications
6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong interactions with biological molecules, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- 2’,3’,4’,5’,6’-Pentafluoroacetophenone
- 2,2,2-Trifluoroacetophenone
- 4’-Chloro-2,2,2-trifluoroacetophenone
Comparison: 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and different interaction profiles with biological molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1208078-22-1 |
|---|---|
Molecular Formula |
C8H2ClF5O |
Molecular Weight |
244.54 g/mol |
IUPAC Name |
1-(6-chloro-2,3-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF5O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H |
InChI Key |
IWHWOSKKZQCGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)



![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)
![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)

![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)



![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)
